molecular formula C23H22N2O5S2 B2874960 4-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid CAS No. 1177971-14-0

4-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid

Cat. No.: B2874960
CAS No.: 1177971-14-0
M. Wt: 470.56
InChI Key: RWVOQWRAWNRIMW-UHFFFAOYSA-N
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Description

4-(2,6,8-trioxo-10-phenyl-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl)butanoic acid is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

The synthesis of 4-(2,6,8-trioxo-10-phenyl-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl)butanoic acid involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The synthetic routes typically involve cyclization reactions, oxidation, and substitution reactions. Industrial production methods may include the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

4-(2,6,8-trioxo-10-phenyl-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,6,8-trioxo-10-phenyl-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

When compared to similar compounds, 4-(2,6,8-trioxo-10-phenyl-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl)butanoic acid stands out due to its unique structure and functional groups. Similar compounds include those with similar core structures but different substituents, such as:

These compounds may share some chemical properties but differ in their specific applications and biological activities.

Properties

IUPAC Name

4-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S2/c26-13(27)7-4-8-25-21(28)16-11-9-12(17(16)22(25)29)18-15(11)14(10-5-2-1-3-6-10)19-20(31-18)24-23(30)32-19/h1-3,5-6,11-12,14-18H,4,7-9H2,(H,24,30)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVOQWRAWNRIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)CCCC(=O)O)SC5=C(C3C6=CC=CC=C6)SC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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